Cas no 1006496-01-0 (5-methyl-1-(2-methylpropyl)-1H-pyrazole-4-sulfonyl chloride)

5-methyl-1-(2-methylpropyl)-1H-pyrazole-4-sulfonyl chloride structure
1006496-01-0 structure
Product name:5-methyl-1-(2-methylpropyl)-1H-pyrazole-4-sulfonyl chloride
CAS No:1006496-01-0
MF:C8H13ClN2O2S
MW:236.719019651413
MDL:MFCD06805461
CID:3059099
PubChem ID:19620107

5-methyl-1-(2-methylpropyl)-1H-pyrazole-4-sulfonyl chloride Chemical and Physical Properties

Names and Identifiers

    • 1-isobutyl-5-methyl-1H-pyrazole-4-sulfonyl chloride
    • 5-methyl-1-(2-methylpropyl)-1H-pyrazole-4-sulfonyl chloride
    • BBL040321
    • STK350169
    • CS-0240840
    • EN300-230252
    • AKOS000309447
    • 5-methyl-1-(2-methylpropyl)pyrazole-4-sulfonyl chloride
    • 1-isobutyl-5-methyl-pyrazole-4-sulfonyl chloride
    • 1-ISOBUTYL-5-METHYL-1H-PYRAZOLE-4-SULFONYLCHLORIDE
    • 1006496-01-0
    • MDL: MFCD06805461
    • Inchi: InChI=1S/C8H13ClN2O2S/c1-6(2)5-11-7(3)8(4-10-11)14(9,12)13/h4,6H,5H2,1-3H3
    • InChI Key: NJONIMLYPRNDNV-UHFFFAOYSA-N
    • SMILES: CC(C)CN1C(=C(C=N1)S(=O)(=O)Cl)C

Computed Properties

  • Exact Mass: 236.0386265Da
  • Monoisotopic Mass: 236.0386265Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 286
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 60.3Ų

5-methyl-1-(2-methylpropyl)-1H-pyrazole-4-sulfonyl chloride Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-230252-0.1g
5-methyl-1-(2-methylpropyl)-1H-pyrazole-4-sulfonyl chloride
1006496-01-0 95%
0.1g
$236.0 2024-06-20
Chemenu
CM483868-5g
1-Isobutyl-5-methyl-1H-pyrazole-4-sulfonyl chloride
1006496-01-0 97%
5g
$696 2022-06-14
Enamine
EN300-230252-0.5g
5-methyl-1-(2-methylpropyl)-1H-pyrazole-4-sulfonyl chloride
1006496-01-0 95%
0.5g
$530.0 2024-06-20
Enamine
EN300-230252-10.0g
5-methyl-1-(2-methylpropyl)-1H-pyrazole-4-sulfonyl chloride
1006496-01-0 95%
10.0g
$2348.0 2024-06-20
Enamine
EN300-230252-5g
5-methyl-1-(2-methylpropyl)-1H-pyrazole-4-sulfonyl chloride
1006496-01-0 95%
5g
$1507.0 2023-09-15
Enamine
EN300-230252-1g
5-methyl-1-(2-methylpropyl)-1H-pyrazole-4-sulfonyl chloride
1006496-01-0 95%
1g
$680.0 2023-09-15
1PlusChem
1P019DM1-100mg
1-isobutyl-5-methyl-pyrazole-4-sulfonyl chloride
1006496-01-0 95%
100mg
$344.00 2023-12-27
1PlusChem
1P019DM1-1g
1-isobutyl-5-methyl-pyrazole-4-sulfonyl chloride
1006496-01-0 95%
1g
$903.00 2023-12-27
1PlusChem
1P019DM1-250mg
1-isobutyl-5-methyl-pyrazole-4-sulfonyl chloride
1006496-01-0 95%
250mg
$479.00 2023-12-27
1PlusChem
1P019DM1-10g
1-isobutyl-5-methyl-pyrazole-4-sulfonyl chloride
1006496-01-0 95%
10g
$2964.00 2023-12-27

Additional information on 5-methyl-1-(2-methylpropyl)-1H-pyrazole-4-sulfonyl chloride

Introduction to 5-methyl-1-(2-methylpropyl)-1H-pyrazole-4-sulfonyl chloride (CAS No. 1006496-01-0)

5-methyl-1-(2-methylpropyl)-1H-pyrazole-4-sulfonyl chloride, identified by its CAS number 1006496-01-0, is a specialized chemical compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound belongs to the pyrazole sulfonyl chloride class, a group of molecules known for their versatile applications in medicinal chemistry. The structural features of this compound, including its sulfonyl chloride functionality and the presence of both methyl and isobutyl substituents, make it a valuable intermediate in the synthesis of various biologically active molecules.

The sulfonyl chloride moiety in 5-methyl-1-(2-methylpropyl)-1H-pyrazole-4-sulfonyl chloride is particularly noteworthy due to its reactivity. Sulfonyl chlorides are widely used in organic synthesis for their ability to form sulfonamides, sulfonates, and other derivatives through nucleophilic substitution reactions. This reactivity has made this compound a cornerstone in the development of novel drug candidates and agrochemicals. In recent years, there has been a surge in research focused on harnessing the potential of sulfonyl chlorides in medicinal chemistry, particularly in the design of inhibitors targeting enzyme-catalyzed reactions.

One of the most compelling aspects of 5-methyl-1-(2-methylpropyl)-1H-pyrazole-4-sulfonyl chloride is its role as a key intermediate in the synthesis of pyrazole-based sulfonamides. Pyrazole derivatives have shown remarkable promise in various therapeutic areas, including anti-inflammatory, antiviral, and anticancer applications. The structural flexibility of pyrazole allows for the introduction of diverse substituents, which can modulate biological activity. For instance, studies have demonstrated that certain pyrazole sulfonamides exhibit potent inhibitory effects on enzymes such as COX-2 and TNF-alpha, making them attractive candidates for treating chronic inflammatory diseases.

Recent advancements in computational chemistry have further highlighted the significance of 5-methyl-1-(2-methylpropyl)-1H-pyrazole-4-sulfonyl chloride. Molecular modeling studies have revealed that the presence of both methyl and isobutyl groups enhances the compound's binding affinity to target enzymes by optimizing hydrophobic interactions and hydrogen bonding networks. These insights have guided researchers in designing more effective sulfonamide analogs with improved pharmacokinetic profiles. Additionally, high-throughput screening (HTS) campaigns have identified several derivatives of this compound that exhibit promising biological activity, further underscoring its importance in drug discovery.

The synthesis of 5-methyl-1-(2-methylpropyl)-1H-pyrazole-4-sulfonyl chloride involves multi-step organic transformations that require precise control over reaction conditions. Typically, the synthesis begins with the preparation of 5-methylpyrazole, which is then functionalized with an isobutyl group followed by sulfonylation using phosphorus oxychloride (POCl₃). This approach leverages well-established synthetic protocols while ensuring high yield and purity. The use of modern catalytic systems has also improved the efficiency of these reactions, reducing waste and minimizing environmental impact.

In addition to its pharmaceutical applications, 5-methyl-1-(2-methylpropyl)-1H-pyrazole-4-sulfonyl chloride has shown potential in agrochemical research. Pyrazole sulfonamides have been explored as herbicides and fungicides due to their ability to disrupt essential metabolic pathways in plants and fungi. The unique structural features of this compound make it a promising candidate for developing next-generation crop protection agents that are both effective and environmentally sustainable.

The growing interest in green chemistry has also influenced the use of 5-methyl-1-(2-methylpropyl)-1H-pyrazole-4-sulfonyl chloride. Researchers are increasingly adopting solvent-free reactions and biocatalytic methods to improve sustainability. For example, solid-phase synthesis techniques have been employed to streamline the preparation of pyrazole sulfonyl chlorides while reducing solvent consumption. These innovations align with global efforts to minimize the environmental footprint of chemical manufacturing processes.

Future research directions for 5-methyl-1-(2-methylpropyl)-1H-pyrazole-4-sulfonyl chloride include exploring its role in developing treatments for emerging infectious diseases. The rise of drug-resistant pathogens has necessitated the discovery of novel therapeutic agents with unique mechanisms of action. Pyrazole sulfonamides, due to their broad spectrum of activity against bacterial and viral pathogens, are being investigated as potential candidates for new antibiotics and antivirals.

The versatility of 5-methyl-1-(2-methylpropyl)-1H-pyrazole-4-sulfonyl chloride extends beyond its use as an intermediate; it also serves as a scaffold for structure-based drug design. By incorporating this compound into libraries of diverse molecules, researchers can rapidly screen for compounds with enhanced biological activity. Advances in crystallography and nuclear magnetic resonance (NMR) spectroscopy have provided detailed insights into how these molecules interact with biological targets at the atomic level.

In conclusion,5-methyl-1-(2-methylpropyl)-1H-pyrazole-4-sulfonyl chloride (CAS No. 1006496-01-0) is a multifaceted compound with significant implications in pharmaceutical and agrochemical research. Its unique structural features and reactivity make it a valuable tool for synthesizing biologically active molecules with therapeutic potential. As research continues to uncover new applications for this compound, it will undoubtedly play an increasingly important role in addressing global health challenges.

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